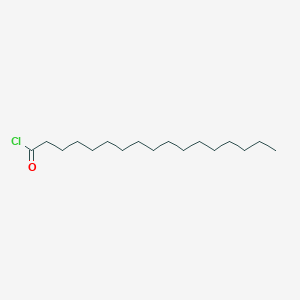

Heptadecanoyl Chloride

Descripción

Propiedades

IUPAC Name |

heptadecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDQUAGMQCUEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393225 | |

| Record name | Heptadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40480-10-2 | |

| Record name | Heptadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecanoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Heptadecanoyl Chloride from Heptadecanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of heptadecanoyl chloride from heptadecanoic acid, a critical process for the development of novel therapeutics and advanced drug delivery systems. This compound serves as a key intermediate in the synthesis of various lipid-based molecules, including those used in targeted drug delivery and the formation of complex bioconjugates.[1] This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and relevant data for the successful and efficient preparation of this valuable compound.

Physicochemical Properties

A summary of the key physicochemical properties of heptadecanoic acid and this compound is presented in Table 1. This data is essential for reaction planning, purification, and final product characterization.

Table 1: Physicochemical Properties of Heptadecanoic Acid and this compound

| Property | Heptadecanoic Acid | This compound |

| Synonyms | Margaric Acid | Margaroyl chloride, n-Heptadecanoyl chloride |

| CAS Number | 506-12-7 | 40480-10-2[2][3] |

| Molecular Formula | C₁₇H₃₄O₂ | C₁₇H₃₃ClO[2][3] |

| Molecular Weight | 270.45 g/mol | 288.90 g/mol [2][3] |

| Appearance | White crystalline solid | Colorless to light yellow liquid[2][3] |

| Melting Point | 61-63 °C | 12-14 °C |

| Boiling Point | 227 °C at 100 mmHg | 176 °C at 4 mmHg[2][3] |

| Density | 0.853 g/cm³ | 0.883 g/mL at 25 °C[2][3] |

| Refractive Index | - | n20/D 1.453[2][3] |

Synthetic Methodologies

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For long-chain fatty acids like heptadecanoic acid, the most common and effective methods involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Thionyl Chloride Method

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides due to its reactivity and the convenient removal of byproducts (SO₂ and HCl), which are gaseous. The reaction can be performed neat or in an inert solvent. For long-chain fatty acids, the reaction is often carried out at elevated temperatures to ensure the complete conversion of the starting material. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

Oxalyl Chloride Method

Oxalyl chloride is another effective reagent for this transformation and is often preferred for its milder reaction conditions. The byproducts of this reaction, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous, which simplifies the workup procedure. This method is particularly suitable for substrates that may be sensitive to the higher temperatures required for the thionyl chloride method. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or toluene (B28343), often with a catalytic amount of DMF.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of long-chain fatty acid chlorides.

Materials:

-

Heptadecanoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Inert solvent (e.g., toluene, anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add heptadecanoic acid (1 equivalent).

-

Under a nitrogen or argon atmosphere, add an excess of thionyl chloride (typically 2-3 equivalents). Alternatively, an inert solvent such as toluene can be used.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure, followed by vacuum distillation.[4]

-

The crude this compound can be purified by fractional distillation under reduced pressure (e.g., 176 °C at 4 mmHg) to yield a colorless to light yellow liquid.[2][3]

Protocol 2: Synthesis using Oxalyl Chloride

This protocol is based on general procedures for converting carboxylic acids to acid chlorides under milder conditions.[5]

Materials:

-

Heptadecanoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Inert solvent (e.g., dichloromethane (DCM), anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet, dissolve heptadecanoic acid (1 equivalent) in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add oxalyl chloride (1.5-2 equivalents) dropwise to the stirred solution.

-

Add a catalytic amount of anhydrous DMF (1 drop).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride using a rotary evaporator. To ensure all volatile impurities are removed, the crude product can be co-evaporated with an anhydrous solvent like toluene.[5]

-

The resulting this compound is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be performed.

Quantitative Data

The yield and purity of this compound are critical parameters for its use in further synthetic steps.

Table 2: Reaction Parameters and Expected Outcomes

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Typical Yield | > 90% | > 95% |

| Purity (Typical) | > 98% (after distillation)[2][3] | > 99% |

| Reaction Temperature | Reflux (80-90 °C) | 0 °C to Room Temperature[6][7] |

| Reaction Time | 2-4 hours | 1-2 hours |

| Key Advantages | Cost-effective | Milder conditions, high purity |

| Key Disadvantages | Harsher conditions, potential for side reactions | More expensive reagent |

Spectroscopic Data:

Characterization of the final product is crucial to confirm its identity and purity.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ~2.88 (t, 2H, -CH₂-COCl), ~1.70 (quint, 2H, -CH₂-CH₂-COCl), ~1.25 (br s, 26H, -(CH₂)₁₃-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~173.9 (C=O), ~47.5 (-CH₂-COCl), ~33.8, ~31.9, ~29.6 (multiple), ~29.4, ~29.3, ~29.1, ~28.8, ~24.9, ~22.7, ~14.1 (-CH₃) |

| IR (neat) | ν ~2925, 2854 (C-H stretch), ~1800 (C=O stretch, characteristic for acyl chloride), ~1465 (C-H bend) cm⁻¹ |

| Mass Spec (EI) | m/z 288 [M]⁺, 252 [M-HCl]⁺ |

Note: Predicted values based on typical chemical shifts for similar long-chain acyl chlorides. Actual values may vary slightly.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound is a valuable building block in pharmaceutical research and development. Its primary application lies in the synthesis of complex lipids and lipid-based drug delivery systems.[1] These systems, such as liposomes and solid lipid nanoparticles, can enhance the solubility, stability, and bioavailability of therapeutic agents. The long alkyl chain of this compound allows for the creation of amphipathic molecules that can self-assemble into nanoparticles, encapsulating drugs and facilitating their transport across biological membranes.[8][9][10][11] For instance, it can be used to synthesize specific phospholipids (B1166683) or to acylate amine-containing drugs or targeting ligands. An example is its use in the synthesis of N-heptadecanoylethanolamine.[2][3]

Safety Considerations

Both thionyl chloride and oxalyl chloride are corrosive and toxic reagents that react violently with water. All manipulations should be performed in a fume hood, and appropriate safety precautions, including the use of gloves, safety goggles, and a lab coat, must be taken. The gaseous byproducts (HCl, SO₂, CO, CO₂) are also hazardous and should be properly vented or neutralized. This compound itself is corrosive and moisture-sensitive and should be handled with care under anhydrous conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 40480-10-2 [sigmaaldrich.com]

- 3. This compound 98 40480-10-2 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]

- 7. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications | MDPI [mdpi.com]

A Technical Guide to High-Purity Heptadecanoyl Chloride for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, quality benchmarks, and practical applications of high-purity Heptadecanoyl Chloride in scientific research and pharmaceutical development.

This compound (CH₃(CH₂)₁₅COCl), also known as Margaroyl Chloride, is a long-chain acyl chloride that serves as a critical building block in organic synthesis. Its utility is particularly pronounced in the fields of lipid chemistry, drug delivery systems, and the development of novel therapeutic agents. This guide provides a comprehensive overview of commercially available high-purity this compound, including a comparison of suppliers, detailed experimental protocols for its application, and an exploration of its metabolic significance.

Commercial Supplier Analysis

The procurement of high-purity this compound is a critical first step for any research or development endeavor. A variety of chemical suppliers offer this reagent, with purity levels being a key differentiator. The following table summarizes the offerings from several prominent commercial suppliers. It is important to note that while Certificates of Analysis (CoA) are often available upon request, detailed impurity profiles are not always publicly accessible. Researchers are advised to request lot-specific CoAs to ascertain the suitability of the product for their specific application.

| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| --INVALID-LINK-- | ≥ 99% (Assay by titration)[1] | 40480-10-2[1] | C₁₇H₃₃ClO[1] | 288.9[1] |

| --INVALID-LINK-- | 98%[2] | 40480-10-2[2] | CH₃(CH₂)₁₅COCl[2] | 288.90[2] |

| --INVALID-LINK-- | >99%[3] | 40480-10-2[3] | C₁₇H₃₃ClO[3] | 288.9[3] |

| Santa Cruz Biotechnology | Not specified, refer to CoA | 40480-10-2 | C₁₇H₃₃ClO | 288.90 |

| BOC Sciences | Not specified | 40480-10-2 | C₁₇H₃₃ClO | 288.90 |

| LGC Standards | Not specified | 40480-10-2 | C₁₇H₃₃ClO | 288.9 |

| MedChemExpress | Not specified | 40480-10-2 | C₁₇H₃₃ClO | 288.9 |

Analytical Characterization

The quality and purity of this compound are paramount for reproducible experimental outcomes. The primary analytical techniques for characterizing acyl chlorides include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis: This technique is crucial for determining the purity of this compound and identifying any volatile impurities. A typical protocol involves the derivatization of the acyl chloride to a less reactive species, such as a fatty acid methyl ester (FAME), followed by GC separation and MS detection. The resulting chromatogram will show a major peak corresponding to the heptadecanoyl derivative, with minor peaks indicating impurities.

NMR Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the molecule.

-

¹H NMR: The spectrum of this compound will show characteristic signals for the protons on the acyl chain. The protons alpha to the carbonyl group (H-C-C=O) typically resonate around 2.0-2.5 ppm.[4]

-

¹³C NMR: The carbonyl carbon of the acyl chloride is a key indicator and typically appears in the range of 160-180 ppm.[4]

Experimental Protocols

This compound is a versatile reagent employed in various synthetic procedures. Below are detailed protocols for two of its significant applications: the synthesis of N-heptadecanoylethanolamine and the formulation of lipid-based nanoparticles.

Synthesis of N-Heptadecanoylethanolamine

N-acylethanolamines are a class of lipid mediators with important biological activities. The synthesis of N-heptadecanoylethanolamine can be achieved by reacting this compound with ethanolamine (B43304).[5]

Materials:

-

This compound

-

Ethanolamine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) or pyridine (B92270) (as an HCl scavenger)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: All glassware must be thoroughly dried and the reaction conducted under an inert atmosphere (e.g., argon or nitrogen).

-

Dissolution: Dissolve ethanolamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add an excess of triethylamine or pyridine (e.g., 1.5 equivalents) to the reaction mixture.

-

Acyl Chloride Addition: Dissolve this compound (1.0-1.2 equivalents) in anhydrous DCM and add it dropwise to the stirred ethanolamine solution at 0°C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude N-heptadecanoylethanolamine by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Characterization: Confirm the identity and purity of the final product using NMR and MS analysis.

Formulation of Lipid Nanoparticles

This compound can be used to synthesize custom lipids for the formulation of lipid nanoparticles (LNPs), which are effective drug delivery vehicles.[1] The general principle involves creating a lipid mixture that can self-assemble into nanoparticles, encapsulating a therapeutic payload.

Materials:

-

Synthesized N-heptadecanoyl-containing lipid (e.g., N-heptadecanoyl phosphatidylethanolamine)

-

Helper lipids (e.g., cholesterol, DSPC)

-

PEGylated lipid (e.g., DSPE-PEG2000)

-

Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

-

Therapeutic payload (e.g., mRNA, siRNA)

-

Microfluidic mixing device

Procedure:

-

Lipid Stock Preparation: Prepare stock solutions of the N-heptadecanoyl-containing lipid, helper lipids, and PEGylated lipid in ethanol at desired concentrations.

-

Lipid Mixture Formulation: Combine the lipid stock solutions in a specific molar ratio to create the final lipid mixture in ethanol.

-

Aqueous Phase Preparation: Dissolve the therapeutic payload in the aqueous buffer.

-

Nanoparticle Formation:

-

Load the lipid mixture and the aqueous phase into separate syringes.

-

Use a microfluidic mixing device to rapidly mix the two solutions at a controlled flow rate ratio (e.g., 3:1 aqueous to ethanol phase). This rapid mixing leads to the self-assembly of LNPs.

-

-

Purification and Concentration:

-

Dialyze the resulting LNP dispersion against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated payload.

-

Concentrate the purified LNPs using techniques like tangential flow filtration if necessary.

-

-

Characterization:

-

Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Assess encapsulation efficiency using a suitable assay (e.g., RiboGreen assay for RNA).

-

Visualize nanoparticle morphology using transmission electron microscopy (TEM).

-

Metabolic Significance and Signaling Pathway

This compound, upon hydrolysis to heptadecanoic acid, enters the metabolic pathways of odd-chain fatty acids. Unlike even-chain fatty acids which are metabolized exclusively to acetyl-CoA, the β-oxidation of odd-chain fatty acids yields acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which is an intermediate of the Krebs cycle (citric acid cycle). This metabolic route has implications for cellular energy and biosynthesis.

The metabolism of heptadecanoic acid can be summarized as follows:

-

Activation: Heptadecanoic acid is activated to heptadecanoyl-CoA in the cytoplasm.

-

Mitochondrial Transport: Heptadecanoyl-CoA is transported into the mitochondria via the carnitine shuttle.

-

β-Oxidation: A series of β-oxidation cycles cleaves two-carbon units as acetyl-CoA.

-

Final Product: The final β-oxidation cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

-

Propionyl-CoA Metabolism: Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA.

-

Krebs Cycle Entry: Succinyl-CoA enters the Krebs cycle, contributing to ATP production and providing precursors for other biosynthetic pathways.

References

Heptadecanoyl Chloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoyl chloride (CH₃(CH₂)₁₅COCl), also known as margaroyl chloride, is a long-chain acyl chloride that serves as a critical reagent in organic synthesis. Its utility is particularly pronounced in the creation of complex lipids and fatty acid derivatives, which are integral to advancements in drug delivery systems, cosmetics, and various biomaterials.[1] The reactivity of the acyl chloride group makes it an efficient acylating agent, enabling the introduction of the 17-carbon heptadecanoyl chain into a variety of molecules.[2][3] However, this high reactivity, especially towards protic solvents, necessitates a thorough understanding of its solubility and handling characteristics in suitable organic media.

This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, based on available data for long-chain acyl chlorides and related fatty acid derivatives. It also includes a generalized experimental protocol for determining solubility and a visualization of its application in chemical synthesis.

Core Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for its effective use.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₃₃ClO | [4][5] |

| Molecular Weight | 288.90 g/mol | [4][5][] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | Approximately 0.883 g/mL at 25°C | [4][] |

| Boiling Point | 176 °C at 4 mmHg | [4][] |

| Refractive Index | n20/D 1.453 | [4] |

| CAS Number | 40480-10-2 | [4][5] |

Solubility in Organic Solvents

Key Solubility Principles:

-

"Like Dissolves Like": The substantial non-polar character of the C17 alkyl chain dictates its high solubility in non-polar solvents.

-

Reactivity with Protic Solvents: Acyl chlorides react vigorously with protic solvents such as water, alcohols, and primary/secondary amines.[3][8][9] This is not a dissolution process but a chemical reaction (hydrolysis, alcoholysis, or amidation) that consumes the this compound. Therefore, these solvents are unsuitable for dissolving the compound if recovery of the acyl chloride is intended.

Qualitative Solubility Table

The following table summarizes the expected solubility of this compound in a range of common organic solvents. "Soluble" indicates that it is likely to be miscible or form a solution at typical laboratory concentrations.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Hexane | Non-polar | Soluble | "Like dissolves like"; both are non-polar hydrocarbons.[7] |

| Toluene | Non-polar (aromatic) | Soluble | A common non-polar solvent for organic reactions. |

| Diethyl Ether | Polar Aprotic | Soluble | Good solvent for a wide range of organic compounds.[8] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Effective at dissolving many organic compounds.[8] |

| Chloroform | Polar Aprotic | Soluble | Similar to DCM, a good solvent for non-polar to moderately polar compounds.[7] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile polar aprotic solvent. |

| Ethyl Acetate | Polar Aprotic | Soluble | A moderately polar solvent. |

| Acetone | Polar Aprotic | Soluble | A common polar aprotic solvent. |

| Acetonitrile | Polar Aprotic | Likely Soluble | Polarity may be on the higher side, but solubility is expected. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A highly polar aprotic solvent, often used as a reaction medium for acyl chlorides. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of substances. |

| Methanol | Polar Protic | Reactive | Reacts to form methyl heptadecanoate.[8] |

| Ethanol | Polar Protic | Reactive | Reacts to form ethyl heptadecanoate.[8] |

| Water | Polar Protic | Reactive | Reacts vigorously (hydrolyzes) to form heptadecanoic acid and HCl.[3][7][8] |

Experimental Protocols

As specific experimental data for the solubility of this compound is scarce, a general protocol for determining the solubility of a reactive compound is provided below. This method can be adapted to quantify the solubility in various aprotic solvents.

Protocol: Gravimetric Determination of Solubility in an Aprotic Solvent

Objective: To determine the solubility of this compound in a given aprotic organic solvent (e.g., hexane, dichloromethane) at a specific temperature.

Materials:

-

This compound

-

Selected anhydrous aprotic solvent

-

Temperature-controlled shaker or water bath

-

Inert gas (e.g., nitrogen or argon)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Analytical balance

-

Micropipettes

-

Rotary evaporator or a gentle stream of inert gas for solvent removal

Methodology:

-

Preparation of Saturated Solution: a. Add a known volume (e.g., 2 mL) of the chosen anhydrous solvent to several vials. b. Add an excess amount of this compound to each vial. An excess is present when solid material remains undissolved. c. Purge the vials with an inert gas and seal them tightly to prevent reaction with atmospheric moisture. d. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). e. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: a. After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved material has settled. b. Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a micropipette. c. Transfer the supernatant to a pre-weighed, dry vial. d. Evaporate the solvent from the vial using a rotary evaporator or a gentle stream of inert gas. Take care to avoid heating, which could degrade the sample. e. Once the solvent is completely removed, weigh the vial containing the this compound residue.

-

Calculation of Solubility: a. Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved this compound. b. Calculate the solubility using the following formula:

Safety Precautions:

-

This compound is corrosive and reacts with moisture. Handle it in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (gloves, safety glasses).

-

Ensure all glassware is thoroughly dried before use.

-

Use anhydrous solvents.

Visualization of Synthetic Application

This compound is not a signaling molecule itself but is a precursor for synthesizing lipids that can be part of larger systems like lipid nanoparticles for drug delivery. The following diagram illustrates a typical synthetic workflow where this compound is used to acylate a hypothetical alcohol, a fundamental step in building more complex lipid structures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. N-十七烷酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. larodan.com [larodan.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. grokipedia.com [grokipedia.com]

- 9. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]

An In-depth Technical Guide to the Research Applications of Heptadecanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoyl chloride, a 17-carbon saturated fatty acyl chloride, is a versatile reagent with significant applications in synthetic chemistry and biomedical research. Its utility spans the synthesis of complex lipids and bioactive molecules, serving as a crucial tool in drug delivery systems and as an internal standard in lipidomics. This guide provides a comprehensive overview of the core research applications of this compound, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological pathways.

Introduction

This compound (C₁₇H₃₃ClO) is a reactive organic compound valued for its ability to readily undergo acylation reactions with a variety of nucleophiles, including alcohols, amines, and aromatic compounds.[1][2] This reactivity makes it an essential building block for the synthesis of a diverse range of fatty acid derivatives, such as esters and amides.[3] Beyond its role in chemical synthesis, the heptadecanoyl group (C17:0) serves as an important odd-chain fatty acid marker in biological systems. As it is present in low abundance in most biological samples, it is an ideal internal standard for accurate quantification in lipidomics studies.[1][4] Furthermore, recent research has highlighted the biological activities of heptadecanoic acid, the parent fatty acid of this compound, particularly in cancer research, where it has been shown to induce apoptosis and influence key signaling pathways.[5][6]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Synonyms | Margaroyl chloride, n-Heptadecanoyl chloride | [2] |

| CAS Number | 40480-10-2 | [2] |

| Molecular Formula | C₁₇H₃₃ClO | [7] |

| Molecular Weight | 288.90 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 176 °C at 4 mmHg | [7] |

| Density | 0.883 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.453 | [7] |

| Purity | ≥98% | [7] |

Key Research Applications

Synthesis of Bioactive Molecules and Complex Lipids

This compound is a key reagent in the synthesis of various fatty acid derivatives with applications in pharmaceuticals and cosmetics.[3] Its ability to form stable amide and ester linkages is crucial for creating novel compounds for drug delivery and formulation.[3]

This compound readily reacts with primary and secondary amines to form N-heptadecanoyl amides and with alcohols to form heptadecanoate esters. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General N-Acylation of an Amine with this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise with stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Logical Workflow for N-Acylation of an Amine

This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a Friedel-Crafts acylation reaction.[8][9] This reaction introduces the heptadecanoyl group onto the aromatic ring, forming an aryl ketone.

Experimental Protocol: Friedel-Crafts Acylation of Benzene with this compound

-

Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a gas outlet to a trap, suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in an excess of the aromatic substrate (e.g., benzene) or an inert solvent like carbon disulfide or nitrobenzene (B124822) under an inert atmosphere.

-

Addition of Acyl Chloride: Cool the suspension to 0-5 °C using an ice bath. Add this compound (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring. Control the rate of addition to maintain the temperature.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes, then warm to room temperature or heat to reflux (e.g., 60 °C) for 1-3 hours to complete the reaction.[8]

-

Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The resulting aryl ketone can be purified by distillation or recrystallization.

Mechanism of Friedel-Crafts Acylation

This compound is used in the synthesis of thiazole-based amides, which are of interest in medicinal chemistry.[10] The synthesis typically involves the acylation of an aminothiazole derivative.

Lipidomics and Use as an Internal Standard

Heptadecanoic acid (C17:0) and its derivatives are widely used as internal standards in lipidomics for the quantification of fatty acids and other lipids by mass spectrometry (MS).[1][4] The rationale for their use is that odd-chain fatty acids are naturally present in very low abundance in most mammalian tissues.[1] By adding a known amount of a C17:0-containing lipid to a sample prior to extraction and analysis, variations in sample preparation and instrument response can be corrected for, leading to more accurate and reproducible quantification of endogenous lipids.

Experimental Protocol: Fatty Acid Analysis using a C17:0 Internal Standard by LC-MS

-

Sample Preparation: To a known quantity of biological sample (e.g., plasma, cell pellet, tissue homogenate), add a known amount of a C17:0 internal standard solution (e.g., heptadecanoic acid-d3).[4]

-

Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure, or a methyl-tert-butyl ether (MTBE) based method.[11] This involves partitioning the lipids into an organic phase.

-

Saponification (for total fatty acids): To measure total fatty acids (both free and esterified), the lipid extract is subjected to saponification (alkaline hydrolysis) to release the fatty acids from complex lipids. This is typically done by heating with a methanolic potassium hydroxide (B78521) solution.[12]

-

Derivatization (optional, for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, the fatty acids are often converted to their more volatile methyl esters (FAMEs) by reaction with a methylating agent like BF₃ in methanol.[13]

-

LC-MS/MS Analysis: Reconstitute the final lipid extract in a suitable solvent and inject it into an LC-MS/MS system. The fatty acids are separated by reverse-phase liquid chromatography and detected by mass spectrometry, often in negative ion mode.

-

Quantification: The peak area of each endogenous fatty acid is normalized to the peak area of the C17:0 internal standard. The concentration of the endogenous fatty acid is then calculated using a calibration curve generated from standards.

Workflow for Lipidomics Analysis with a C17:0 Internal Standard

References

- 1. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 2. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. Eleven residues determine the acyl chain specificity of ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Heptadecanoyl Chloride Derivatization in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in biological and pharmaceutical research, such as fatty acids, alcohols, and amines, are often non-volatile or exhibit poor chromatographic behavior due to their polar functional groups. Chemical derivatization is a crucial sample preparation step to enhance the volatility and thermal stability of these analytes, thereby improving their separation and detection by GC-MS.[1][2][3]

Acylation is a common derivatization technique that introduces an acyl group into a molecule, typically by reacting an analyte containing active hydrogens (e.g., in hydroxyl, amino, or thiol groups) with an acylating agent.[1] Heptadecanoyl chloride (C17H33ClO) is a long-chain fatty acyl chloride that can be used as a derivatizing reagent to improve the gas chromatographic analysis of various compounds. The introduction of the C17 aliphatic chain increases the hydrophobicity and molecular weight of the analytes, leading to better chromatographic peak shapes and enabling their separation from the solvent front and other early-eluting interferences. Furthermore, the resulting derivatives often produce characteristic mass spectra that can aid in structural elucidation.

This document provides a detailed protocol for the derivatization of target analytes with this compound for subsequent GC-MS analysis.

Principle of the Method

This compound reacts with nucleophilic functional groups such as hydroxyl (-OH) and primary/secondary amino (-NH2, -NHR) groups to form the corresponding esters and amides. The reaction is typically carried out in an aprotic solvent in the presence of a base, which acts as a catalyst and neutralizes the hydrochloric acid byproduct.

Reaction Scheme:

-

For Alcohols: R-OH + C16H33COCl → R-O-CO-C16H33 + HCl

-

For Amines: R-NH2 + C16H33COCl → R-NH-CO-C16H33 + HCl

The resulting heptadecanoyl derivatives are more volatile and thermally stable than the parent compounds, making them amenable to GC-MS analysis.

Experimental Protocols

Reagents and Materials

-

This compound (≥98% purity)

-

Anhydrous Pyridine (B92270) (or other suitable base like triethylamine)

-

Anhydrous Hexane (B92381) (or other suitable aprotic solvent like toluene (B28343) or dichloromethane)

-

Target analyte(s)

-

Internal Standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties but a different retention time)

-

Nitrogen gas, high purity

-

Glass reaction vials with PTFE-lined screw caps

-

Microsyringes

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Standard and Sample Preparation

-

Standard Preparation: Prepare a stock solution of the target analyte(s) and internal standard in a suitable solvent. Create a series of calibration standards by diluting the stock solution to achieve a range of concentrations that bracket the expected sample concentrations.

-

Sample Preparation: The sample preparation will vary depending on the matrix. For biological samples, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is typically required to isolate the analytes of interest and remove interfering substances. The final extract should be evaporated to dryness under a gentle stream of nitrogen before derivatization.

Derivatization Procedure

-

To the dried sample extract or a known amount of standard in a glass reaction vial, add 100 µL of anhydrous hexane (or another suitable solvent).

-

Add 50 µL of anhydrous pyridine (or triethylamine). Pyridine acts as a catalyst and an HCl scavenger.

-

Add 50 µL of a 10% (v/v) solution of this compound in anhydrous hexane.

-

Cap the vial tightly and vortex for 1 minute.

-

Incubate the reaction mixture at 60-70°C for 30-60 minutes in a heating block or water bath. The optimal temperature and time may need to be determined empirically for specific analytes.

-

Cool the vial to room temperature.

-

(Optional) Add 100 µL of deionized water to quench the reaction and wash the organic layer. Vortex and centrifuge to separate the layers.

-

Carefully transfer the upper organic layer to a new autosampler vial for GC-MS analysis.

GC-MS Analysis

The following are general GC-MS parameters that can be used as a starting point. Optimization will be required for specific analytes and instrumentation.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 150°C, hold for 2 min |

| Ramp: 10°C/min to 300°C | |

| Hold: 10 min | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Electron Energy | 70 eV |

| Scan Mode | Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM) |

Data Presentation

Quantitative analysis is typically performed using an internal standard method. The ratio of the peak area of the analyte derivative to the peak area of the internal standard derivative is plotted against the concentration of the analyte to generate a calibration curve.

Table 1: Example Calibration Data for a Hypothetical Analyte

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio |

| 10 | 15,234 | 145,876 | 0.104 |

| 25 | 38,123 | 146,123 | 0.261 |

| 50 | 76,543 | 145,998 | 0.524 |

| 100 | 152,987 | 146,054 | 1.047 |

| 250 | 380,123 | 145,888 | 2.606 |

| 500 | 765,432 | 146,111 | 5.239 |

Table 2: Method Validation Parameters (Hypothetical)

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Mandatory Visualization

Caption: Workflow of this compound Derivatization for GC-MS.

Discussion

The use of this compound for derivatization offers several advantages. The long alkyl chain effectively increases the volatility of polar analytes and improves their interaction with non-polar GC columns, leading to enhanced resolution and peak symmetry. The derivatization reaction is relatively straightforward and can be completed within a reasonable timeframe.

However, there are some considerations to keep in mind. The purity of the reagents, particularly the absence of water, is critical for a successful derivatization, as water will hydrolyze the acyl chloride. The reaction conditions, including the choice of solvent, base, temperature, and time, may need to be optimized for different classes of analytes to achieve maximum derivatization efficiency. It is also important to remove excess derivatizing reagent before GC-MS analysis to prevent contamination of the instrument. This can often be achieved through a simple liquid-liquid wash or by evaporation if the derivatives are significantly less volatile than the reagent.

Conclusion

This compound is a valuable derivatizing reagent for the GC-MS analysis of compounds containing hydroxyl and amino functional groups. The protocol described in this application note provides a solid foundation for developing robust and sensitive analytical methods for a wide range of analytes in various matrices. Proper optimization and validation are essential to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for Peptide Acylation using Heptadecanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidation, the covalent attachment of a lipid moiety to a peptide, is a powerful strategy in drug development to enhance the therapeutic properties of peptides. This post-translational modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrophobicity, which can lead to enhanced plasma protein binding, reduced renal clearance, and prolonged in vivo half-life. Heptadecanoyl chloride, an 18-carbon saturated fatty acid chloride, is a valuable reagent for introducing a heptadecanoyl group onto a peptide, a modification that has been utilized in the development of long-acting peptide therapeutics.

This document provides detailed application notes and protocols for the acylation of peptides with this compound, covering both solid-phase and solution-phase methodologies. It also includes information on the purification and characterization of the resulting acylated peptides and discusses their potential roles in cellular signaling.

Data Presentation

Table 1: General Parameters for Peptide Acylation with this compound

| Parameter | Solid-Phase Acylation | Solution-Phase Acylation |

| Peptide Substrate | Resin-bound peptide with a free N-terminal amine or a side-chain amine (e.g., Lysine) | Purified peptide with a free N-terminal amine or a side-chain amine in a suitable solvent |

| Reagents | This compound, Base (e.g., DIEA), Solvent (e.g., DMF, DCM) | This compound, Base (e.g., DIEA, TEA), Solvent (e.g., DMF, DCM, TFA) |

| Molar Excess of Reagents | This compound (1.5-5 eq.), Base (2-10 eq.) | This compound (1.1-2 eq.), Base (2-5 eq.) |

| Reaction Time | 1 - 4 hours | 1 - 24 hours |

| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |

| Monitoring | Kaiser Test (for primary amines) | TLC, HPLC, LC-MS |

| Typical Yield | > 90% (on-resin) | 50 - 80% (isolated) |

| Purification | Cleavage from resin followed by RP-HPLC | RP-HPLC |

Experimental Protocols

Protocol 1: Solid-Phase N-Terminal Acylation of a Peptide with this compound

This protocol describes the acylation of the N-terminal α-amino group of a peptide synthesized on a solid support using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Peptide-resin with a deprotected N-terminal amine

-

This compound

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Kaiser test reagents

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a blue color.

-

Acylation Reaction:

-

Prepare a solution of this compound (3 equivalents relative to the resin loading) and DIEA (6 equivalents) in DMF.

-

Add the acylation solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 2 hours.

-

-

Monitoring: Perform a Kaiser test. A negative result (yellow color) indicates complete acylation. If the test is positive, continue the reaction for another 1-2 hours.

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Cleavage and Deprotection:

-

Treat the acylated peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Precipitation and Purification:

Protocol 2: Solution-Phase Acylation of a Peptide with this compound

This protocol is suitable for acylating a purified peptide in solution.

Materials:

-

Purified peptide with a free amine group

-

This compound

-

Trifluoroacetic acid (TFA) (optional, for peptide dissolution)

-

Water (Milli-Q or equivalent)

-

Lyophilizer

Procedure:

-

Peptide Dissolution: Dissolve the synthetic peptide (e.g., 250 µg) in a minimal amount of TFA (e.g., 12.5 µL).[5]

-

Acylation Reaction:

-

Add this compound (a molar excess, e.g., 1.5 equivalents) to the peptide solution.

-

Incubate the reaction mixture for 10-30 minutes at room temperature with continuous shaking.[5]

-

-

Quenching and Dilution:

-

Add methanol (e.g., 240 µL) and water (e.g., 1 mL) to the reaction mixture to quench the reaction and prepare for lyophilization.[5]

-

-

Lyophilization: Freeze the sample and lyophilize to remove the solvents.[5]

-

Purification: Purify the crude heptadecanoylated peptide by RP-HPLC.

Mandatory Visualizations

References

Application Notes and Protocols for Heptadecanoyl Chloride as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is a critical discipline for understanding the roles of lipids in health and disease, and for the development of novel therapeutics. A significant challenge in mass spectrometry-based lipidomics is the inherent variability introduced during sample preparation, extraction, and analysis. To ensure accurate and reproducible quantification, the use of an internal standard is essential.[1][2] Heptadecanoyl chloride, a derivative of heptadecanoic acid (C17:0), serves as an effective internal standard for the quantification of fatty acids and other lipid classes. Due to the low natural abundance of odd-chain fatty acids in most mammalian tissues, C17:0 and its derivatives are ideal for this purpose as they are unlikely to be present endogenously in the analyzed samples.[1]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in lipidomics workflows, primarily focusing on its conversion to heptadecanoic acid methyl ester for gas chromatography-mass spectrometry (GC-MS) analysis.

Principle of Internal Standardization

An internal standard is a compound of known concentration that is added to a sample at the beginning of the analytical process.[2] Its primary role is to compensate for the potential loss of the analyte during sample processing and for variations in instrument response.[1] An ideal internal standard should be chemically and physically similar to the analyte, absent from the original sample, stable throughout the procedure, and clearly distinguishable by the analytical instrument.[1] this compound, once converted to its methyl ester, behaves similarly to other fatty acid methyl esters during GC-MS analysis, making it a suitable choice for fatty acid profiling.

Advantages of Heptadecanoyl-Based Internal Standards

-

Low Endogenous Abundance: As an odd-chain fatty acid, heptadecanoic acid is typically absent or present at very low levels in biological samples, minimizing interference with the quantification of endogenous even-chain fatty acids.[1]

-

Commercial Availability: this compound and its derivatives are readily available from various chemical suppliers.

-

Suitability for GC-MS: After conversion to its methyl ester, it is well-suited for GC-MS applications, which are commonly used for fatty acid analysis.[3]

Limitations

-

Structural Dissimilarity: While suitable for fatty acid analysis, its chemical properties may differ from other lipid classes like phospholipids (B1166683) or triglycerides, which can lead to variations in extraction efficiency and ionization response in broader lipidomics studies.[1]

-

Dietary Intake: It is important to consider that odd-chain fatty acids can be consumed through diet, which could potentially affect quantification if not accounted for.[4]

Experimental Protocols

Protocol 1: Preparation of Heptadecanoic Acid Methyl Ester (C17:0 FAME) Internal Standard Stock Solution from this compound

This protocol describes the synthesis of a C17:0 fatty acid methyl ester (FAME) stock solution from this compound. This FAME solution can then be used as the internal standard.

Materials:

-

This compound

-

Anhydrous methanol (B129727)

-

Anhydrous pyridine

-

Hexane (B92381) (HPLC grade)

-

Anhydrous sodium sulfate (B86663)

-

Glass reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Gas-tight syringe

Procedure:

-

Reaction Setup: In a clean, dry 2 mL glass reaction vial, add 10 mg of this compound.

-

Esterification: To the vial, add 1 mL of anhydrous methanol and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and scavenges the HCl byproduct.

-

Incubation: Securely cap the vial and heat at 60°C for 1 hour in a heating block or water bath.

-

Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to the vial.

-

Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Collection of FAME: Carefully collect the upper hexane layer, which contains the heptadecanoic acid methyl ester, and transfer it to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Storage: Transfer the dried hexane solution to a clean, amber glass vial and store at -20°C. The concentration of the C17:0 FAME should be accurately determined before use.

Protocol 2: Quantitative Analysis of Fatty Acids in Biological Samples (e.g., Plasma) using GC-MS and C17:0 FAME Internal Standard

This protocol outlines the steps for lipid extraction, derivatization of endogenous fatty acids to FAMEs, and their quantification using the prepared C17:0 FAME internal standard.

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

C17:0 FAME internal standard solution (prepared in Protocol 1, concentration known)

-

Chloroform/Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Boron trifluoride (BF3) in methanol (14%)

-

Hexane (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system

Procedure:

-

Sample Preparation: To a glass tube, add 100 µL of plasma.

-

Addition of Internal Standard: Add a known amount of the C17:0 FAME internal standard solution (e.g., 10 µL of a 1 mg/mL solution) to the plasma sample.

-

Lipid Extraction (Folch Method):

-

Add 3 mL of chloroform/methanol (2:1, v/v) to the sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.6 mL of 0.9% NaCl solution.

-

Vortex for another 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic layer (chloroform) containing the lipids into a new glass tube.

-

-

Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.

-

Derivatization to FAMEs:

-

To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

-

Cap the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

-

FAME Extraction:

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial insert.

-

Dry the hexane extract with a small amount of anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final hexane extract into the GC-MS.

-

Typical GC conditions:

-

Column: DB-23 or similar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Typical MS conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

-

-

Data Analysis:

-

Identify the FAMEs based on their retention times and mass spectra by comparing them to a standard FAME mixture (e.g., Supelco 37 Component FAME Mix).

-

Quantify each endogenous fatty acid by calculating the ratio of its peak area to the peak area of the C17:0 FAME internal standard.

-

Create a calibration curve for each analyte using a series of standards with known concentrations and a constant amount of the internal standard.

-

Data Presentation

The performance of an internal standard is crucial for reliable quantification. The following tables summarize the expected performance characteristics when using a C17:0-based internal standard for fatty acid analysis.

Table 1: Performance Characteristics of C17:0 Internal Standard in GC-MS Fatty Acid Analysis

| Parameter | Typical Performance | Notes |

| Linearity (R²) | > 0.99 | For a range of fatty acid concentrations typically found in biological samples. |

| Precision (%RSD) | < 15% | Intra-day and inter-day precision for repeated measurements of the same sample. |

| Accuracy (% Recovery) | 85-115% | Determined by spiking known amounts of fatty acid standards into a matrix. |

| Limit of Quantification (LOQ) | Analyte-dependent | Typically in the low ng/mL range for most common fatty acids. |

Table 2: Comparison of Internal Standard Types for Lipidomics

| Internal Standard Type | Advantages | Disadvantages | Best Suited For |

| Odd-Chain (e.g., C17:0) | Low cost, commercially available, low endogenous levels.[1] | Structural dissimilarity to some lipid classes, potential dietary intake.[1][4] | Targeted fatty acid analysis by GC-MS. |

| Stable Isotope-Labeled | "Gold standard", chemically identical to the analyte, corrects for matrix effects effectively.[2] | Higher cost, may not be available for all analytes. | Broad, quantitative lipidomics by LC-MS. |

| Non-Endogenous Lipids | Not naturally present in the sample. | May have different extraction and ionization efficiencies compared to endogenous lipids. | Specific targeted assays where SIL standards are unavailable. |

Visualizations

References

Protocol for N-heptadecanoylation of Primary Amines: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-heptadecanoylation, the process of introducing a heptadecanoyl group (a 17-carbon saturated fatty acyl chain) onto a primary amine, is a significant chemical modification in the study and development of bioactive molecules. N-acyl amides, the products of this reaction, are a class of lipid signaling molecules that play crucial roles in various physiological processes. This document provides detailed protocols and application notes for the N-heptadecanoylation of primary amines, focusing on the widely applicable Schotten-Baumann reaction conditions.

Data Presentation: Synthesis of N-Acyl Amides

The following table summarizes representative yields for the N-acylation of various primary amines with long-chain fatty acyl chlorides, which serve as a proxy for heptadecanoyl chloride due to their similar reactivity.

| Primary Amine Substrate | Acyl Chloride | Product | Yield (%) | Reference |

| Glycine | Stearoyl Chloride | N-Stearoyl-glycine | 96 | [1] |

| L-Glutamic acid | Stearoyl Chloride | N-Stearoyl-L-glutamic acid | 92 | [2] |

| L-Aspartic acid | Stearoyl Chloride | N-Stearoyl-L-aspartic acid | 90 | [2] |

| L-Arginine | Stearoyl Chloride | N-Stearoyl-L-arginine | 87 | [2] |

| L-Lysine | Stearoyl Chloride | N-Stearoyl-L-lysine | - | [2] |

| L-Histidine | Stearoyl Chloride | N-Stearoyl-L-histidine | - | [2] |

| L-Proline | Stearoyl Chloride | N-Stearoyl-L-proline | - | [2] |

| L-Phenylalanine | Stearoyl Chloride | N-Stearoyl-L-phenylalanine | - | [2] |

| L-Tryptophan | Stearoyl Chloride | N-Stearoyl-L-tryptophan | - | [2] |

| L-Tyrosine | Stearoyl Chloride | N-Stearoyl-L-tyrosine | - | [2] |

| Aniline | Benzyl Chloroformate | N-Phenylbenzamide | 14 | [3] |

| 4-Chloro-3-nitroaniline | Benzyl Chloroformate | N-(4-chloro-3-nitrophenyl)benzamide | 14 | [3] |

Experimental Protocols

Protocol 1: General Procedure for N-heptadecanoylation of Primary Amines via Schotten-Baumann Reaction

This protocol describes a general method for the synthesis of N-heptadecanoyl amides from primary amines and this compound using a biphasic solvent system.[4][5]

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.0-1.2 eq)

-

Dichloromethane (B109758) (DCM) or Diethyl ether

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Addition of Base: Add an equal volume of 1 M NaOH solution to the flask.

-

Acylation: While stirring vigorously, slowly add this compound (1.0-1.2 eq) to the biphasic mixture at room temperature. The reaction is often exothermic.

-

Reaction Monitoring: Continue stirring for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M NaOH, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-heptadecanoyl amide.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Protocol 2: Purification of N-heptadecanoyl Amides by Recrystallization

This protocol outlines the purification of solid N-heptadecanoyl amides.[3][6]

Materials:

-

Crude N-heptadecanoyl amide

-

Recrystallization solvent (e.g., ethanol, acetone, acetonitrile, or a mixture like ethanol/petroleum ether)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Solvent Selection: Choose a solvent or solvent system in which the amide has high solubility at elevated temperatures and low solubility at room temperature.[6] Common solvents for amides include ethanol, acetone, and acetonitrile.[6]

-

Dissolution: Place the crude amide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent.

-

Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Mandatory Visualization

Caption: Experimental workflow for N-heptadecanoylation of primary amines.

References

Application Notes and Protocols: Heptadecanoyl Chloride in the Synthesis of Novel Surfactants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoyl chloride, a 17-carbon chain fatty acyl chloride, serves as a key building block in the synthesis of novel surfactants, particularly N-acyl amino acid surfactants. These surfactants are gaining significant attention across various industries, including pharmaceuticals, cosmetics, and bioremediation, due to their biocompatibility, biodegradability, and unique physicochemical properties. The odd-numbered carbon chain of this compound can impart distinct characteristics to the resulting surfactant, such as altered packing at interfaces and different phase behavior compared to their even-chained counterparts.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel surfactants derived from this compound, with a focus on N-acyl amino acid surfactants prepared via the Schotten-Baumann reaction.

Applications of this compound-Derived Surfactants

Novel surfactants synthesized from this compound have a wide range of potential applications:

-

Drug Delivery: Their amphiphilic nature makes them suitable for encapsulating and solubilizing poorly water-soluble drugs, enhancing bioavailability and enabling targeted delivery. The biocompatibility of amino acid-based surfactants is a significant advantage in pharmaceutical formulations.

-

Cosmetics and Personal Care: Due to their mildness and foaming properties, these surfactants are excellent candidates for use in skin cleansers, shampoos, and other personal care products.

-

Bioremediation: Surfactants can enhance the bioavailability of hydrophobic pollutants to microorganisms, thereby accelerating their degradation. The biodegradability of N-acyl amino acid surfactants makes them an environmentally friendly option for such applications.

-

Material Science: They can be used as stabilizers in the synthesis of nanoparticles and in the formulation of emulsions and foams for various material science applications.

Physicochemical Properties of a Representative Surfactant: Sodium N-Heptadecanoyl Glycinate (B8599266)

While specific experimental data for surfactants derived directly from this compound is limited in publicly available literature, we can estimate their properties based on the trends observed for other long-chain N-acyl amino acid surfactants. The following table summarizes the estimated physicochemical properties of Sodium N-Heptadecanoyl Glycinate.

| Property | Estimated Value | Method of Determination |

| Molecular Weight | 351.48 g/mol | Calculation |

| Critical Micelle Concentration (CMC) | ~0.2 - 0.5 mM | Tensiometry / Conductometry |

| Surface Tension at CMC (γCMC) | ~30 - 35 mN/m | Tensiometry (Wilhelmy Plate or Du Noüy Ring) |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in water | Observation |

Experimental Protocols

Protocol 1: Synthesis of Sodium N-Heptadecanoyl Glycinate via Schotten-Baumann Reaction

This protocol details the synthesis of an exemplary novel surfactant, Sodium N-Heptadecanoyl Glycinate.

Materials:

-

This compound (C17H33ClO)

-

Glycine (B1666218) (NH2CH2COOH)

-

Sodium hydroxide (B78521) (NaOH)

-

Acetone

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

-

Round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Drying oven

Procedure:

-

Preparation of Sodium Glycinate Solution:

-

In a 500 mL round-bottom flask, dissolve 7.51 g (0.1 mol) of glycine in 100 mL of distilled water.

-

Cool the solution in an ice bath to below 10°C.

-

Slowly add a 4 M sodium hydroxide solution while stirring until the pH of the solution reaches 10-11. This forms the sodium glycinate in situ. Maintain the temperature below 10°C.

-

-

Acylation Reaction:

-

In a separate beaker, dissolve 28.89 g (0.1 mol) of this compound in 50 mL of acetone.

-

Transfer the this compound solution to a dropping funnel.

-

Slowly add the this compound solution to the stirred sodium glycinate solution over a period of 1-2 hours.

-

Simultaneously, add a 4 M sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 10 and 11.

-

Continue stirring the reaction mixture in the ice bath for an additional 2-3 hours after the addition is complete.

-

-

Acidification and Isolation of N-Heptadecanoyl Glycine:

-

After the reaction is complete, slowly add concentrated hydrochloric acid to the mixture with stirring to adjust the pH to approximately 2.

-

A white precipitate of N-Heptadecanoyl Glycine will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold distilled water to remove any unreacted glycine and salts.

-

-

Neutralization to Form Sodium N-Heptadecanoyl Glycinate:

-

Suspend the filtered N-Heptadecanoyl Glycine in 150 mL of distilled water.

-

Slowly add 1 M sodium hydroxide solution while stirring until the solid completely dissolves and the pH of the solution is neutral (pH 7).

-

The resulting solution is an aqueous solution of Sodium N-Heptadecanoyl Glycinate.

-

-

Purification and Drying:

-

The product can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

-

To obtain the solid product, the water can be removed using a rotary evaporator, followed by drying in a vacuum oven at 50-60°C to a constant weight.

-

Protocol 2: Characterization of Sodium N-Heptadecanoyl Glycinate

This protocol describes the determination of the Critical Micelle Concentration (CMC) and surface tension of the synthesized surfactant.

Materials and Equipment:

-

Synthesized Sodium N-Heptadecanoyl Glycinate

-

Distilled water

-

Tensiometer (with Wilhelmy plate or Du Noüy ring)

-

Conductivity meter

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure for CMC and Surface Tension Determination by Tensiometry:

-

Prepare a Stock Solution:

-

Accurately weigh a known amount of dried Sodium N-Heptadecanoyl Glycinate and dissolve it in a known volume of distilled water to prepare a stock solution of a concentration well above the expected CMC (e.g., 10 mM).

-

-

Prepare a Series of Dilutions:

-

Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.01 mM to 10 mM).

-

-

Measure Surface Tension:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.

-

Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between each measurement.

-

Allow the surface tension reading to stabilize before recording the value.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot should show two distinct linear regions. The point of intersection of these two lines is the Critical Micelle Concentration (CMC).

-

The surface tension value at the plateau region above the CMC is the surface tension at the CMC (γCMC).

-

Visualizations

Caption: General workflow for the synthesis and characterization of Sodium N-Heptadecanoyl Glycinate.

Caption: Schotten-Baumann reaction for the synthesis of Sodium N-Heptadecanoyl Glycinate.

Signaling Pathways

While N-acyl amino acids are known to be involved in various biological signaling processes, the specific role of exogenously introduced N-heptadecanoyl amino acid surfactants in modulating these pathways is an area for further research. Their structural similarity to endogenous signaling lipids suggests potential interactions with receptors and enzymes involved in lipid signaling. However, detailed studies are required to elucidate these mechanisms.

Conclusion